![molecular formula C13H21N3O2 B8545751 4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide](/img/structure/B8545751.png)
4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide
Descripción general
Descripción
4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide is an organic compound with a complex structure that includes an amino group, a dimethylamino-propyl chain, and a methoxy group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 3-methoxybenzoic acid.
Amidation: The carboxylic acid group of 3-methoxybenzoic acid is converted to an amide using 3-dimethylamino-propylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.
Nitration and Reduction: The resulting amide is nitrated to introduce a nitro group, which is subsequently reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its structural features.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The amino and dimethylamino-propyl groups can interact with enzymes or receptors, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)-1-propylamine: This compound shares the dimethylamino-propyl chain but lacks the benzamide core.
4-amino-N,N-dimethylbenzamide: This compound has a similar benzamide structure but lacks the methoxy group.
Uniqueness
4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group distinguishes it from other similar compounds, potentially enhancing its pharmacokinetic properties.
Propiedades
Fórmula molecular |
C13H21N3O2 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
4-amino-N-[3-(dimethylamino)propyl]-3-methoxybenzamide |
InChI |
InChI=1S/C13H21N3O2/c1-16(2)8-4-7-15-13(17)10-5-6-11(14)12(9-10)18-3/h5-6,9H,4,7-8,14H2,1-3H3,(H,15,17) |
Clave InChI |
YHZSAVWVAXHDCW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC(=O)C1=CC(=C(C=C1)N)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
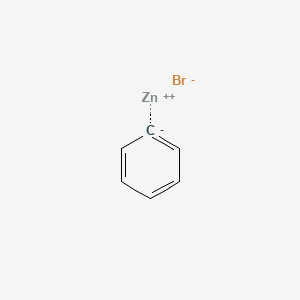
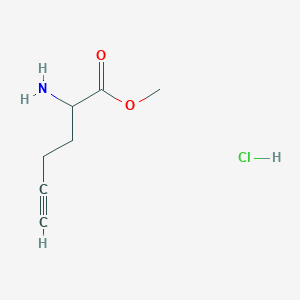
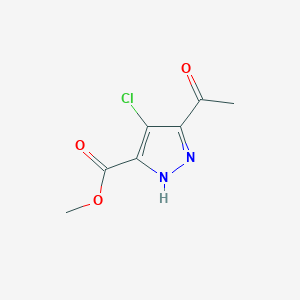
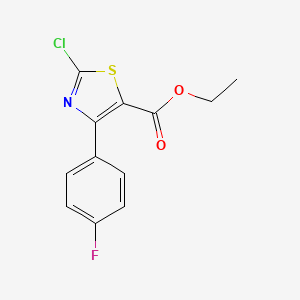

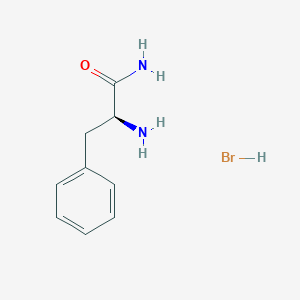
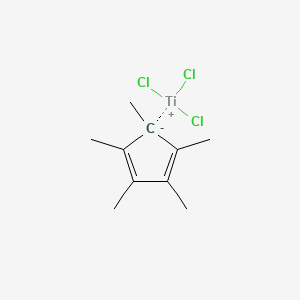
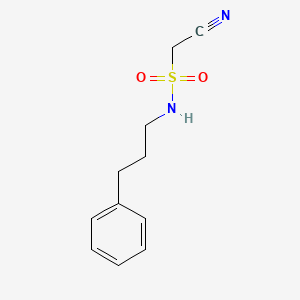
![Methyl 3-[(2,3-dihydroxypropyl)amino]but-2-enoate](/img/structure/B8545733.png)
![[(1R,4aR,10aS)-1,4a-dimethyl-6-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine](/img/structure/B8545739.png)
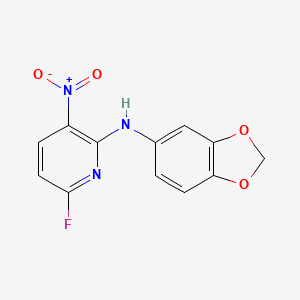
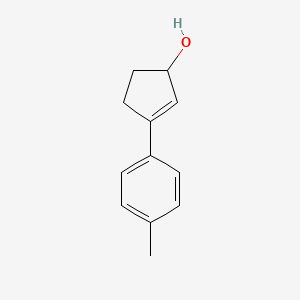
![7-(Aziridin-1-yl)-1-ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8545753.png)
![Dibenzo[b,E]thiepin-11-ol, 2-chloro-11-ethenyl-](/img/structure/B8545755.png)
